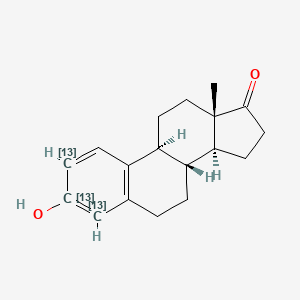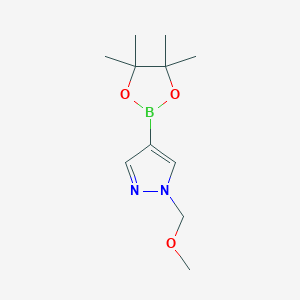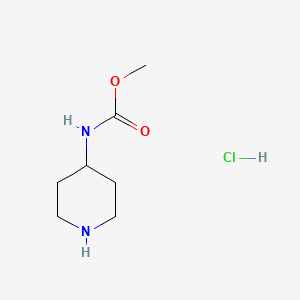![molecular formula C8H17NO2 B1530617 [4-(Methoxymethyl)oxan-4-yl]methanamine CAS No. 1267093-61-7](/img/structure/B1530617.png)
[4-(Methoxymethyl)oxan-4-yl]methanamine
Übersicht
Beschreibung
“[4-(Methoxymethyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1267093-61-7 . It has a molecular weight of 159.23 . The IUPAC name for this compound is [4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]methanamine . It is available in liquid form .
Physical and Chemical Properties The compound is a liquid at room temperature . Its InChI Code is 1S/C8H17NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7,9H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activities : A study reported the design, synthesis, and antimicrobial evaluation of new quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Chemical Sensing : Research on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine revealed it as a highly selective chemosensor for Ag(+) ions, with a strong fluorescent enhancement upon binding. This indicates its potential use in detecting silver ions in environmental and biological samples (Tharmaraj, Devi, & Pitchumani, 2012).
Environmental Science Applications
- Degradation of UV Filters : A study on the degradation products of Benzophenone-3 in chlorinated seawater swimming pools demonstrated the formation of brominated disinfection byproducts, which are more toxic than chlorinated ones. This research is crucial for understanding the environmental impact of sunscreen chemicals in marine environments (Manasfi et al., 2015).
Organic Synthesis and Catalysis
Methoxamine Synthesis : An innovative biocatalytic method was developed for the production of methoxamine, demonstrating the synthesis of its four stereoisomers through a 1-pot 2-step cascade reaction. This showcases the efficiency and versatility of biocatalysis in synthesizing complex molecules (Erdmann et al., 2019).
Transition-Metal-Catalyzed Utilization of Methanol : Highlighting the role of methanol as a sustainable C1 source in organic synthesis, this research emphasizes its use in forming carbon-carbon, nitrogen, and oxygen bonds, critical for the synthesis of value-added chemicals and pharmaceuticals (Natte, Neumann, Beller, & Jagadeesh, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQVILRXOLJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)

![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)

![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)





![5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1530557.png)
